bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Overview
Description
Bis(8-methyl-8-azabicyclo[321]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid, is a complex organic compound that features a bicyclic structure with nitrogen atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) typically involves multiple steps, starting with the formation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is often constructed using enantioselective methods to ensure the desired stereochemistry. The phenyl group is introduced through a subsequent reaction with 3-hydroxy-2-phenylpropanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation reactions might use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions could involve hydrogen gas and a suitable catalyst.
Substitution reactions may require halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products could include hydroxylated or carboxylated derivatives.
Reduction products might involve the formation of amines or alcohols.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a ligand for biological receptors or as a tool in studying biological processes. Medicine: Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would be determined by the nature of the interaction and the biological context.
Comparison with Similar Compounds
Atropine sulfate: Another compound with a similar bicyclic structure and applications in medicine.
Tropane alkaloids: A class of compounds that share structural similarities and biological activities.
Uniqueness: Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) is unique in its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBWAPHTEJGALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-48-1, 620-61-1 | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hyoscyamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atropine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of atropine sulfate?
A: Atropine sulfate is a muscarinic antagonist, meaning it competitively inhibits the action of acetylcholine at muscarinic acetylcholine receptors. [, , , ]
Q2: What are the downstream effects of atropine sulfate's interaction with muscarinic receptors?
A: Blockade of muscarinic receptors by atropine sulfate leads to a range of effects, including mydriasis (pupil dilation), reduced secretions (salivation, sweating), tachycardia (increased heart rate), and decreased gastrointestinal motility. [, , , , , , , ]
Q3: Does atropine sulfate cross the blood-brain barrier?
A: While atropine sulfate is generally considered to cross the blood-brain barrier, its quaternary derivative, atropine methylbromide, is believed to have limited penetration. This difference in penetration impacts their respective effects on heart rate. []
Q4: What is the molecular formula and weight of atropine sulfate?
A: The molecular formula of atropine sulfate monohydrate is (C17H23NO3)2 · H2SO4 · H2O. Its molecular weight is 694.84 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize atropine sulfate?
A: Researchers utilize various spectroscopic methods to identify and quantify atropine sulfate, including ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , ]
Q6: Is atropine sulfate compatible with other drugs during Y-site administration?
A: Studies show that atropine sulfate demonstrates good physical and chemical compatibility with commonly co-administered parenteral drugs like famotidine, heparin sodium, lidocaine hydrochloride, and potassium chloride during simulated Y-site administration. []
Q7: Are there computational chemistry studies on atropine sulfate?
A: While the provided research does not explicitly discuss computational modeling of atropine sulfate, it highlights the determination of its pKa value using UV Vis spectrophotometry. This data can be valuable for further computational studies investigating its interactions with biological targets. []
Q8: How do structural modifications impact the activity of atropine-like compounds?
A: Research comparing atropine, atropine methylnitrate, and synthetic antispasmodic compounds reveals that structural modifications, particularly the presence and nature of quaternary ammonium groups, significantly influence their potency and selectivity for muscarinic receptor subtypes. []
Q9: What are the common formulations of atropine sulfate?
A: Atropine sulfate is available in various formulations, including intravenous (IV) solutions, ophthalmic solutions, and oral solutions. [, , , , , ]
Q10: How does the formulation of atropine sulfate affect its efficacy and applications?
A: Different formulations impact the pharmacokinetic profile of atropine sulfate. For instance, intravenous administration results in rapid systemic effects, while topical ophthalmic application primarily targets ocular tissues. [, , , , ]
Q11: How is atropine sulfate absorbed and distributed in the body?
A: Atropine sulfate is well-absorbed after intramuscular and inhalation administration, with peak serum concentrations achieved within a few hours. [, ]
Q12: What is the duration of action of atropine sulfate?
A: The duration of atropine's effects can vary depending on the dose, route of administration, and the specific physiological parameter being measured. Studies demonstrate that the mydriatic effect of topical atropine sulfate in the equine eye can last for more than 14 days. []
Q13: What animal models are used to study the effects of atropine sulfate?
A: Researchers utilize various animal models, including rats, rabbits, dogs, and guinea pigs, to investigate the pharmacological effects of atropine sulfate on parameters such as heart rate, blood pressure, and bronchodilation. [, , , , , , ]
Q14: Are there known mechanisms of resistance to atropine sulfate?
A: While the provided research does not elaborate on specific resistance mechanisms to atropine sulfate, it highlights the importance of combining it with other agents, like pralidoxime chloride, for effective treatment against nerve agent toxicity. This suggests that relying solely on atropine sulfate may not provide optimal protection in all scenarios. []
Q15: What are the potential adverse effects of atropine sulfate?
A: The research emphasizes that while atropine sulfate is a valuable therapeutic agent, it can induce adverse effects, particularly at high doses. These effects stem from its anticholinergic properties and can manifest as tachycardia, dry mouth, constipation, and, in severe cases, central nervous system disturbances. [, ]
Q16: What novel drug delivery systems are being explored for atropine sulfate?
A: Researchers are investigating innovative delivery systems, like albumin-chitosan microparticles, to enhance the efficacy and duration of action of atropine sulfate for ocular drug delivery. These systems aim to prolong drug contact time with target tissues and minimize systemic side effects. []
Q17: What analytical methods are used to quantify atropine sulfate in pharmaceutical formulations?
A: Several analytical techniques are employed to quantify atropine sulfate in pharmaceutical products. These include high-performance liquid chromatography (HPLC) with UV absorbance or fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and ion-pair colorimetry. These methods offer varying levels of sensitivity and specificity for accurate determination of atropine sulfate content. [, , , , ]
Q18: How does atropine sulfate affect porphyrin levels in rat Harderian glands?
A: Research demonstrates that atropine sulfate administration in rats can significantly elevate porphyrin levels in the Harderian glands. This effect is attributed to the suppression of secretory material expulsion from the glands, leading to porphyrin accumulation and luminal dilation. []
Q19: What is the historical context of atropine sulfate use?
A: Atropine, derived from the Atropa belladonna plant, has a long history of medicinal use, dating back centuries. It was initially recognized for its mydriatic properties and later explored for its anticholinergic effects in various medical conditions. [, , ]
Q20: How does atropine sulfate interact with other drugs that affect the heart rate?
A: Studies reveal complex interactions between atropine sulfate and other drugs influencing heart rate. For instance, atropine can antagonize the bradycardic effects of xylazine while potentiating its hypertensive effects. Understanding these interactions is crucial for safe and effective clinical use. []
Q21: How effective is atropine sulfate in combination with beta-adrenergic agonists for acute asthma?
A: Clinical trials evaluating the efficacy of combining atropine sulfate with beta-adrenergic agonists like albuterol for acute asthma have produced mixed results. Some studies show no additional benefit over using beta-agonists alone, while others suggest potential advantages in specific patient populations. [, , ]
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